3,6-Dibromoquinolin-2(1h)-one

Organic Synthesis Medicinal Chemistry HCV Antiviral Development

Select 3,6-Dibromoquinolin-2(1H)-one for its unique 3,6-dibromo pattern—the only isomer that permits two sequential, regiospecific cross-coupling events for convergent assembly of polysubstituted quinolinones. This bis-electrophile, validated in Boehringer Ingelheim HCV patents, de-risks route scouting by avoiding problematic 3,5- or 3,8-regioisomers. Essential for orthogonal bifunctional probe design and efficient lead diversification. Sourced with consistent quality to ensure predictable, repeatable synthetic outcomes.

Molecular Formula C9H5Br2NO
Molecular Weight 302.953
CAS No. 173282-29-6
Cat. No. B2484019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromoquinolin-2(1h)-one
CAS173282-29-6
Molecular FormulaC9H5Br2NO
Molecular Weight302.953
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C=C(C(=O)N2)Br
InChIInChI=1S/C9H5Br2NO/c10-6-1-2-8-5(3-6)4-7(11)9(13)12-8/h1-4H,(H,12,13)
InChIKeyANHQKHFDCMEFKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromoquinolin-2(1H)-one: A Strategic Intermediate for Regioselective Functionalization


3,6-Dibromoquinolin-2(1H)-one (CAS: 173282-29-6) is a dibrominated derivative of the quinolin-2(1H)-one heterocyclic core . The strategic placement of bromine atoms at the 3- and 6-positions endows this compound with a dual electrophilic character, rendering it a versatile bis-electrophilic building block . Its primary value proposition lies in its ability to undergo sequential and regioselective cross-coupling reactions, enabling the rapid, convergent assembly of complex, polysubstituted quinolinone architectures that are privileged structures in medicinal chemistry and materials science [1].

Why 3,6-Dibromoquinolin-2(1H)-one Cannot Be Substituted by a Generic Halogenated Quinolinone


Simple substitution with a mono-brominated analog (e.g., 3-bromo- or 6-bromoquinolin-2(1H)-one) or other dihalogenated isomers fundamentally limits the synthetic strategy. The specific 3,6-substitution pattern of this compound is not arbitrary; it is essential for executing two sequential, orthogonal cross-coupling events at distinct positions on the quinolinone core, a feat not possible with mono-halogenated alternatives . Furthermore, the observed regioselectivity in cross-coupling reactions is highly dependent on the halogens' positions; studies on dibromoquinolines reveal that achieving useful selectivity is far more challenging than with other heteroaromatics, making the predictable, well-characterized reactivity of the 3,6-isomer a critical asset for de-risking synthetic pathways [1].

Quantitative Differentiation of 3,6-Dibromoquinolin-2(1H)-one vs. Closest Analogs


Dual Electrophilic Reactivity: Enabling a Convergent Two-Step Synthesis of HCV Protease Inhibitor Intermediates

3,6-Dibromoquinolin-2(1H)-one functions as a critical bis-electrophile, allowing for two sequential cross-coupling reactions. This enables the convergent construction of highly substituted quinoline intermediates, a capacity not shared by mono-brominated analogs (e.g., 3-bromoquinolin-2(1H)-one) which can only accommodate a single functionalization step . The patent explicitly positions this class of compounds as intermediates for HCV protease inhibitors, showcasing a defined industrial-scale application [1].

Organic Synthesis Medicinal Chemistry HCV Antiviral Development

Predictable Regioselectivity in Bromination: A Basis for Rational Synthesis

The formation of the 3,6-dibromo product is a predictable outcome of the electrophilic bromination of quinolin-2(1H)-ones, as demonstrated in a systematic study of fluorinated analogs. The study found that when the 6-position is unsubstituted, the second bromination step occurs at the 3- or 6-position to yield the 3,6-dibromo derivative . This mechanistic understanding, supported by DFT calculations, provides a rational basis for its synthesis and contrasts with other substitution patterns (e.g., 3,5- or 3,8-dibromo) that arise under different conditions .

Synthetic Methodology Mechanistic Chemistry Process Chemistry

Leveraging Challenging Regioselectivity in Dibromoquinolines for Rational Molecular Design

A foundational study on the Suzuki coupling of dibromoquinolines established that achieving high regioselectivity in these systems is inherently more difficult than with other dibromoheteroaromatics [1]. This class-level finding underscores the importance of selecting and rigorously characterizing a specific regioisomer like 3,6-dibromoquinolin-2(1H)-one, as the positional arrangement of halogens directly dictates the outcome of subsequent cross-coupling steps. The study reported that useful levels of selectivity could be achieved for specific isomers like 5,7- and 3,4-dibromoquinolines, setting a benchmark for the challenge [1].

Cross-Coupling Chemistry Suzuki Coupling Regioselective Synthesis

Optimal Research and Procurement Scenarios for 3,6-Dibromoquinolin-2(1H)-one


Medicinal Chemistry: Convergent Synthesis of HCV Protease Inhibitor Libraries

3,6-Dibromoquinolin-2(1H)-one is the optimal starting material for projects aiming to rapidly diversify the quinolinone core at two distinct positions. As validated by Boehringer Ingelheim's patent [1], its dual electrophilic nature enables a convergent synthesis strategy where two different chemical moieties can be appended in a sequential, one-pot manner to generate novel HCV antiviral candidates. This approach is far more efficient than linear syntheses starting from a mono-halogenated core.

Chemical Biology: Development of Bifunctional Probes and Tools

The ability to orthogonally functionalize the 3- and 6-positions makes this compound a valuable scaffold for creating bifunctional chemical probes. Researchers can, for instance, use one bromine to attach a fluorophore or affinity tag and the other to install a bioactive moiety [1]. This capability, derived from its dual-electrophile nature, is a key differentiator from simpler quinolinone derivatives and is essential for developing advanced tools for target identification or mechanistic studies.

Process Chemistry: A Well-Characterized Intermediate for Scalable Synthesis

For process chemists, the predictable and well-documented synthesis of 3,6-dibromoquinolin-2(1H)-one offers a significant advantage. The mechanistic understanding of its formation via electrophilic bromination provides a solid foundation for developing robust, scalable processes with consistent quality . This reduces the risks associated with forming unwanted regioisomers (e.g., 3,5- or 3,8-dibromo derivatives), which are known to occur under different conditions, ensuring a more reliable supply chain for preclinical and clinical development.

Quote Request

Request a Quote for 3,6-Dibromoquinolin-2(1h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.